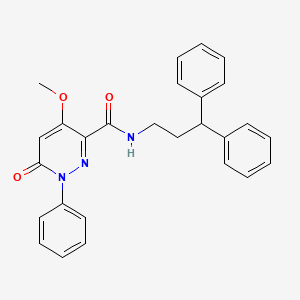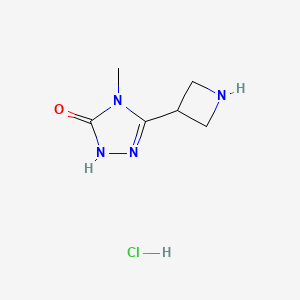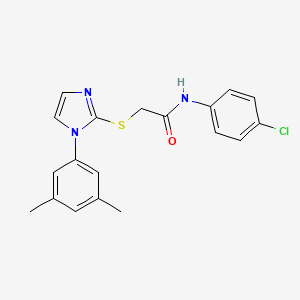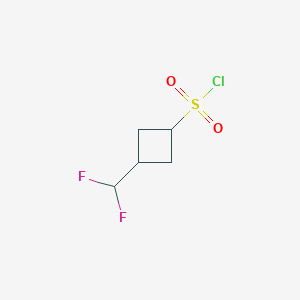
3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClF2O2S and a molecular weight of 204.62 . It is an important compound in the field of chemistry and biology.
Molecular Structure Analysis
The InChI code for 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride is 1S/C5H7ClF2O2S/c5-10(8,9)3-1-4(6,7)2-3/h3H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Cyclobutane Derivatives Synthesis Cyclobutanes are a significant class of compounds in organic chemistry, with applications ranging from pharmaceuticals to materials science. A method that has been explored involves the solvolytic cyclization process, leading to cyclobutane derivatives. This process is a crucial step in synthesizing various cyclobutane-based compounds, highlighting the importance of starting materials like 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride in constructing complex molecular architectures (Hanack, Dehesch, Hummel, & Nierth, 2003).
Photocatalytic [2 + 2] Cycloadditions In another study, photocatalytic [2 + 2] cycloadditions were utilized for creating cyclobutane-fused pyridinyl sulfonyl fluorides. This method provides a novel approach to synthesizing rigid, quaternary ring structures, demonstrating the versatility of sulfonyl chloride derivatives in enabling complex chemical transformations through light-induced reactions (Liu, Wang, & Qin, 2020).
Catalytic Rearrangements Catalytic rearrangements represent another application, where compounds such as 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride could potentially serve as precursors. For instance, alkylidenecyclopropanes can be converted into cyclobutene derivatives using catalytic amounts of PtCl2, showcasing the transformative power of catalysis in organic synthesis (Fürstner & Aïssa, 2006).
Intermolecular Photocycloaddition The intermolecular [2 + 2] photocycloaddition of α,β-unsaturated sulfones with olefins under UV light illumination is another intriguing application. This process leads to the formation of 2-aryl-1-sulfonyl-substituted cyclobutanes, further highlighting the utility of sulfonyl chloride derivatives in photochemical reactions (Jeremias, Mohr, & Bach, 2021).
Solid-Phase Synthesis Lastly, solid-phase synthesis techniques utilize polymer-supported sulfonyl chloride for the construction of complex molecules, such as disubstituted 1,3-oxazolidin-2-ones. This approach showcases the adaptability of sulfonyl chloride derivatives in facilitating diverse synthetic strategies on solid supports, enabling the efficient creation of compounds with potential pharmaceutical applications (Holte, Thijs, & Zwanenburg, 1998).
Propriétés
IUPAC Name |
3-(difluoromethyl)cyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O2S/c6-11(9,10)4-1-3(2-4)5(7)8/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWLEMAUXSPGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride | |
CAS RN |
2167400-97-5 |
Source


|
| Record name | 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester](/img/structure/B2639482.png)

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2639485.png)
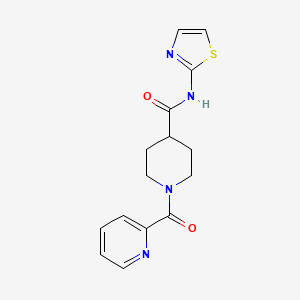
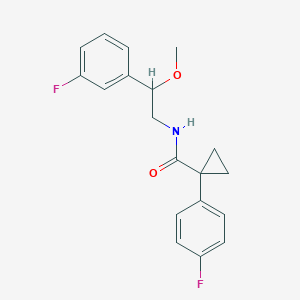

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate](/img/structure/B2639489.png)
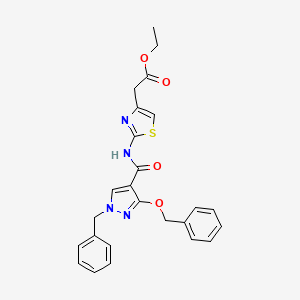
![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2639491.png)
